molecular formula C14H19ClN2O2 B5720970 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide

2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No. B5720970
M. Wt: 282.76 g/mol
InChI Key: VXLOCUJBFKOMFC-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound used in scientific research. It is also known as TAK-659 and is classified as a kinase inhibitor. The compound has been synthesized and studied for its potential applications in cancer treatment and other diseases.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide involves the inhibition of several kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases are involved in signaling pathways that are critical for cancer cell growth and survival. By inhibiting these kinases, 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide can prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide have been extensively studied. The compound has been found to inhibit the activity of BTK and ITK, which are involved in B-cell receptor signaling and T-cell receptor signaling, respectively. Inhibition of these kinases can prevent the activation of downstream signaling pathways that are critical for cancer cell growth and survival. The compound has also been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide is its specificity for BTK and ITK. This specificity allows for targeted inhibition of these kinases, which can prevent off-target effects and reduce toxicity. However, one of the limitations of this compound is its potential for resistance development. Cancer cells can develop resistance to kinase inhibitors, which can limit their effectiveness in the long term.

Future Directions

There are several future directions for the study of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide. One direction is the development of combination therapies that can enhance the effectiveness of this compound. Another direction is the study of resistance mechanisms and the development of strategies to overcome resistance. Additionally, the compound can be studied for its potential applications in other diseases beyond cancer. Overall, the study of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide has the potential to lead to new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide involves several steps. The first step is the preparation of 2-chloro-4-methylbenzoyl chloride by reacting 2-chloro-4-methylbenzoic acid with thionyl chloride. The second step involves the reaction of 2-chloro-4-methylbenzoyl chloride with 2-(4-morpholinyl)ethanamine to form 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide. The synthesis of this compound has been optimized for high yield and purity.

Scientific Research Applications

2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of several kinases that are involved in cancer cell growth and survival. The compound has also been studied for its potential applications in other diseases, such as autoimmune disorders and inflammatory diseases.

properties

IUPAC Name

2-chloro-4-methyl-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-11-2-3-12(13(15)10-11)14(18)16-4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLOCUJBFKOMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCN2CCOCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-4-methyl-N-(2-morpholin-4-yl-ethyl)-benzamide

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